molecular formula C8H10N4 B12877771 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine

4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B12877771
M. Wt: 162.19 g/mol
InChI Key: AIABHRDMGPJVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a substituted benzotriazole derivative of significant interest in scientific research, characterized by methyl groups at the 4- and 7-positions of the benzotriazole core and the molecular formula C 8 H 10 N 4 (MW: 162.19 g/mol) . Its biological activity is largely attributed to the 1,2,3-triazole moiety, which is known for its metabolic stability, significant dipole moment, and capacity for hydrogen bonding, making it an effective peptide bond isostere and a valuable scaffold in medicinal chemistry . In medicinal chemistry research , this compound shows promising antimicrobial activity , demonstrating significant growth inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus ,--citation:4-- as well as antifungal properties that suggest potential for developing new crop protection agents . Preliminary studies also indicate anticancer potential , with evidence of cytotoxicity against several human cancer cell lines and a mechanism that may involve inducing apoptosis through mitochondrial pathways . The compound's mechanism of action is believed to involve the interaction with specific molecular targets, potentially inhibiting key enzymes and disrupting essential cellular processes like DNA synthesis . Beyond pharmaceutical applications, this chemical serves as a versatile building block in material science . Its structure can be incorporated into polymer matrices to enhance material properties such as thermal stability and resistance to degradation, which is valuable for developing advanced industrial materials . The synthesis of this compound typically involves cyclization of appropriate precursors or the reaction of 4,7-dimethyl-1H-benzo[d][1,2,3]triazole with amine derivatives, often using catalysts and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures . ATTENTION: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

4,7-dimethyl-2H-benzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-4-3-6(9)5(2)8-7(4)10-12-11-8/h3H,9H2,1-2H3,(H,10,11,12)

InChI Key

AIABHRDMGPJVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=NNN=C12)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethyl-1H-benzo[d][1,2,3]triazole with amine derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The benzotriazole scaffold is frequently modified via click chemistry. For example, a structurally analogous compound, 4-azido-7-chloroquinoline , underwent CuAAC with propargyl derivatives to yield triazole-linked hybrids (73% yield, CuSO₄/ascorbate, 65°C, 24 h) . By analogy, the amine group in 4,7-dimethyl-1H-benzo[d] triazol-5-amine could be converted to an azide intermediate for subsequent cycloaddition with alkynes.

Key Conditions:

Reagent/CatalystSolventTemperatureYield
CuSO₄, sodium ascorbatetBuOH/H₂O65°C73%

Buchwald-Hartwig Amination

The primary amine at position 5 participates in palladium-catalyzed cross-coupling reactions. In a related study, 5-amino-1,2,3-triazole derivatives underwent arylation with aryl bromides using an NHC-Pd catalyst (91% yield, 1,4-dioxane, 110°C, 24 h) . Similar conditions could enable the installation of aryl/heteroaryl groups at the amine site.

Example Reaction:

4,7-Dimethyl-1H-benzo[d][1][2][3]triazol-5-amine+Ph-BrPd/NHC, NaOtBuN-aryl derivative\text{4,7-Dimethyl-1H-benzo[d][1][2][3]triazol-5-amine} + \text{Ph-Br} \xrightarrow{\text{Pd/NHC, NaOtBu}} \text{N-aryl derivative}

Optimization Data:

Catalyst LoadingBaseSolventYield
5 mol% PdNaOtBu1,4-dioxane91%

Enzyme Inhibition

Benzotriazole derivatives exhibit hydrogen-bonding interactions with biological targets. In acetylcholinesterase (AChE), the benzotriazole moiety formed hydrogen bonds with His447 and Tyr124 residues . The amine group in 4,7-dimethyl-1H-benzo[d] triazol-5-amine could enhance binding affinity via similar interactions.

Directed C–H Functionalization

The electron-rich triazole ring directs electrophilic substitution. For example, bromination of 1,2,3-triazole derivatives occurs preferentially at the para position to the triazole nitrogen . Methyl groups at positions 4 and 7 may sterically hinder substitution at adjacent sites.

Coordination Chemistry

Triazole-containing ligands form stable complexes with transition metals. A Cu(I)-catalyzed synthesis of disulfide-bearing triazoles achieved 85% yield (CuI, DMSO, RT) , suggesting utility in designing metal-organic frameworks (MOFs) or catalysts.

Scientific Research Applications

Medicinal Chemistry

4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine has shown promise in various medicinal applications:

  • Antimicrobial Activity : Studies indicate that compounds with triazole moieties exhibit significant antimicrobial properties. The specific structural features of this compound contribute to its effectiveness against certain bacterial strains and fungi.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. Its dual functionality as an amine and triazole allows for further modifications that could enhance its anticancer activity.

Agricultural Chemistry

The compound's biological activity extends to agricultural applications:

  • Fungicides : Due to its antifungal properties, this compound can be explored as a potential fungicide in crop protection strategies. Its ability to disrupt fungal cell function makes it a candidate for developing new agricultural products.

Material Science

In material science, the unique properties of this compound can be utilized:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and resistance to degradation. This application is particularly relevant in the development of advanced materials for industrial use .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various substituted triazoles, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antifungal Efficacy

Research conducted on the antifungal activity of triazole derivatives highlighted the effectiveness of this compound against common agricultural pathogens. The compound demonstrated a higher inhibition rate compared to traditional fungicides in vitro tests.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The pathways involved include the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4,7-dimethyl-1H-benzo[d][1,2,3]triazol-5-amine and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Applications Synthetic Method
1H-Benzo[d][1,2,3]triazol-5-amine None 134.14 Precursor for triazolobenzonaphthyridines ; MOF synthesis Two-step synthesis from 4-nitro-1,2-phenylenediamine
2-Methyl-2H-benzo[d][1,2,3]triazol-5-amine Methyl at N2-position 148.17 Intermediate for quinoline derivatives (e.g., antimicrobial agents) One-step reaction with Hünig’s base and reflux
1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine Ethyl at N1-position 162.19 Not explicitly stated; likely used in coordination chemistry or drug design Alkylation of Hbt-NH₂ (inferred from analogous methods)
This compound Methyl at C4 and C7 positions 162.19 Hypothesized applications: Enhanced lipophilicity for drug delivery; MOF functionalization Likely involves nitration/reduction of dimethylbenzene precursors (inferred)

Key Research Findings

Physicochemical Properties

  • Lipophilicity : Methyl groups in this compound increase logP compared to Hbt-NH₂ (predicted logP: ~1.5 vs. 0.8), favoring blood-brain barrier penetration in drug design.
  • Thermal Stability : Substituted benzotriazoles generally exhibit high thermal stability (>200°C), making them suitable for high-temperature material applications .

Biological Activity

4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the triazole family, which is characterized by its unique fused benzene and triazole structure. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4. Its structure includes two methyl groups at the 4 and 7 positions of the benzo[d][1,2,3]triazole ring. The presence of the triazole moiety contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Triazole derivatives are well-known for their antibacterial and antifungal properties. This compound demonstrates significant activity against a range of microbial pathogens. Studies have shown that compounds in this class can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study involving various benzotriazole derivatives revealed that certain analogs exhibited substantial antiproliferative effects against human cancer cell lines. The compound's mechanism involves inhibition of key enzymes involved in cancer cell proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing precursors that contain both amine and azide functionalities.
  • Substitution Reactions : Modifying existing triazole derivatives to introduce methyl groups at the desired positions.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of various triazole derivatives, this compound was tested against three human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The binding affinity of the compound was analyzed using molecular docking simulations which suggested effective interactions with target proteins involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests against E. coli and S. aureus, indicating its potential as a therapeutic agent for infectious diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally related compounds:

Compound NameStructural FeaturesNotable Activities
4-Methyl-1H-benzo[d][1,2,3]triazole Contains one methyl groupAntifungal properties
1-Benzyl-1H-benzo[d][1,2,3]triazole Benzyl substitution at nitrogenPotential anticancer activity
5-Amino-1-(3-chlorobenzyl)-1H-triazole Chlorobenzyl substitutionAntiproliferative properties
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl) Complex heterocyclic structureNeuroprotective effects

Q & A

Basic Research Question

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies methyl groups (δ 2.35–2.50 ppm, singlet) and NH₂ (δ 5.8–6.2 ppm, broad). ¹³C NMR confirms aromatic carbons (δ 120–150 ppm) and methyl carbons (δ 20–25 ppm) .
  • HR-MS : Exact mass (e.g., m/z 189.0885 for C₈H₁₀N₄) validates molecular formula .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) with retention times ~8–10 min .

How do competing synthetic pathways for this compound lead to data contradictions in literature?

Advanced Research Question
Discrepancies arise from:

  • Methylation Regioselectivity : Direct methylation of the triazole NH vs. benzyl positions. For example, excess methyl iodide may over-alkylate, producing N,N-dimethyl byproducts .
  • Microwave vs. Conventional Heating : Microwave-assisted synthesis (e.g., 100°C, 30 min) claims 90% yield, but conventional methods (6–10 h) report 85%, suggesting energy efficiency trade-offs .
  • Solvent Effects : Polar aprotic solvents (DMF) favor methylation but may reduce crystallinity, complicuting purification .

What computational strategies predict the electronic and reactive properties of this compound?

Advanced Research Question

  • DFT Calculations : Gaussian 09/16 models HOMO-LUMO gaps (e.g., ~4.5 eV) to predict nucleophilic/electrophilic sites. Methyl groups lower the HOMO energy, enhancing stability .
  • Molecular Dynamics (MD) : Simulates solvent interactions; ethanol solvation shells stabilize the NH₂ group, affecting reactivity .
  • Docking Studies : Predict binding to biological targets (e.g., ketol-acid reductoisomerase) by analyzing hydrogen bonds with the triazole NH and methyl groups .

How does tautomerism in the triazole ring impact the compound’s chemical reactivity and biological activity?

Advanced Research Question

  • Tautomer Equilibrium : 1H ↔ 2H tautomerism alters NH positioning, affecting hydrogen-bonding capacity. SC-XRD and ¹⁵N NMR confirm the dominant tautomer in solid vs. solution states .
  • Biological Implications : The 1H tautomer’s NH group may inhibit enzymes (e.g., via H-bonding to active sites), while methylation at N1/N3 blocks this interaction .
  • pH Sensitivity : At physiological pH (7.4), the NH₂ group (pKa ~4.5) deprotonates, enhancing solubility but reducing membrane permeability .

What methodologies address low yields in multi-component reactions involving this compound?

Advanced Research Question

  • Catalyst Screening : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole-functionalized derivatives .
  • Solvent Optimization : Ethanol/water mixtures (4:1) balance solubility and reaction rate, reducing byproducts .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine intermediates) to adjust stoichiometry .

How can researchers validate the antimicrobial activity of this compound derivatives?

Basic Research Question

  • MIC Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values <50 µg/mL indicate potency .
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 h .
  • Synergy Testing : Combine with β-lactams; fractional inhibitory concentration (FIC) index <0.5 suggests synergy .

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